Product packaging for Fmoc-Threoninol(Cat. No.:CAS No. 176380-53-3)

Fmoc-Threoninol

Cat. No.: B557368
CAS No.: 176380-53-3
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Fmoc Chemistry in Peptide Synthesis Research

The synthesis of peptides is a complex undertaking that requires precise control over the formation of amide bonds between amino acids. peptide-li.comresearchgate.net This necessitates the use of protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. biosynth.com The history of peptide synthesis is marked by the continuous development of more efficient and reliable protecting group strategies, a journey that saw a significant shift from Boc-based methods to the now predominant Fmoc chemistry. peptide-li.comresearchgate.net

For many years, solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. B. Merrifield, primarily relied on the tert-butyloxycarbonyl (Boc) protecting group for the temporary protection of the Nα-amino group. peptide-li.comlgcstandards.compublish.csiro.au In the Boc/Bzl strategy, the Boc group is removed at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA). slideshare.netpeptide.com The final step, which involves cleaving the completed peptide from the resin support and removing the permanent side-chain protecting groups (often benzyl-based), requires treatment with very harsh acids like hydrofluoric acid (HF). iris-biotech.deiris-biotech.de This aggressive final step could degrade sensitive peptide sequences and was incompatible with many post-translational modifications. nih.govnih.gov

A major breakthrough occurred in the late 1970s when Eric Atherton and Bob Sheppard developed the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for use in SPPS. lgcstandards.com The Fmoc strategy is based on a different chemical principle. The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. lgcstandards.comiris-biotech.de This allowed for the use of acid-labile groups, such as the tert-butyl (tBu) group, for protecting the side chains of amino acids. iris-biotech.de

This combination gave rise to a truly orthogonal protection scheme. biosynth.comfiveable.me Orthogonality in this context means that the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups (e.g., tBu) can be removed under completely different chemical conditions—base and acid, respectively—without interfering with each other. biosynth.comiris-biotech.defiveable.me This is a distinct advantage over the Boc/Bzl strategy, which is considered quasi-orthogonal because both protecting groups are removed by acids, albeit of different strengths. biosynth.com The mild conditions of the Fmoc/tBu strategy largely replaced the harsher Boc method, becoming the preferred approach for modern peptide synthesis. iris-biotech.deamericanpeptidesociety.org

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic Acid - TFA) peptide.comBase-labile (e.g., Piperidine) iris-biotech.de
Side-Chain Protection Acid-labile (e.g., Benzyl - Bzl)Acid-labile (e.g., tert-Butyl - tBu) iris-biotech.de
Final Cleavage from Resin Strong acid (e.g., Hydrofluoric Acid - HF) iris-biotech.deModerate acid (e.g., Trifluoroacetic Acid - TFA) lgcstandards.com
Orthogonality Quasi-orthogonal (both groups removed by acid) biosynth.comFully orthogonal (groups removed by base and acid) iris-biotech.de
Key Advantage Effective for some hydrophobic or aggregation-prone sequences. peptide.comMild conditions, compatibility with sensitive residues and modifications, ease of automation. nih.gov

Fmoc-Threoninol is a specialized chemical reagent that exemplifies the utility of the Fmoc strategy. chemimpex.com It is an amino alcohol, meaning it contains both an amine (-NH2) and a primary alcohol (-CH2OH) functional group, derived from the reduction of the amino acid L-threonine. In this compound, the amino group is protected by the Fmoc moiety. chemimpex.comchemimpex.com

The significance of this compound lies in its function as a versatile building block. chemimpex.comchemimpex.com The Fmoc protection of the amine is crucial, as it prevents this group from reacting during coupling reactions, allowing chemists to selectively utilize the molecule's other functional groups. This enables the precise incorporation of a threoninol residue into a growing molecular structure, such as a peptide chain. chemimpex.com This is particularly valuable for synthesizing modified peptides or peptidomimetics where the C-terminal carboxylic acid is replaced with an alcohol, which can alter the molecule's stability, solubility, and biological activity. chemimpex.com

Scope and Significance in Current Chemical and Biomedical Research

The adoption of Fmoc chemistry has had a profound impact on chemical and biomedical research, enabling the synthesis of peptides and related molecules of increasing complexity. peptide-li.comresearchgate.net this compound, as a component of this chemical toolbox, plays a significant role in various modern research applications. chemimpex.comchemimpex.com

The Fmoc/tBu strategy is now the method of choice for the majority of peptide synthesis, including automated SPPS. nih.govnih.gov The mild conditions are compatible with a wide array of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of the Boc protocol. nih.govtotal-synthesis.com

The commercial availability of a vast library of high-quality Fmoc-protected building blocks, including this compound and its derivatives, has been a key driver of these advancements. nih.govscdi-montpellier.frresearchgate.net These reagents allow researchers to readily access and incorporate unique structural elements to create novel peptides. nih.gov The use of this compound facilitates the synthesis of peptide alcohols, which are important for studying enzyme mechanisms and for developing protease inhibitors.

Chemical Properties of Fmoc-L-Threoninol
Chemical Formula C₁₉H₂₁NO₄ biosynth.com
Molar Mass 327.37 g/mol biosynth.com
CAS Number 176380-53-3 biosynth.compeptide.com
Appearance White to off-white powder
Synonyms Fmoc-L-Thr-ol, (9H-fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate biosynth.com

In medicinal chemistry, this compound serves as a crucial building block for the design and synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its incorporation into peptide structures can significantly influence their pharmacological properties. chemimpex.com The presence of hydroxyl groups can enhance aqueous solubility and provide additional points for hydrogen bonding, which may improve interaction with biological targets like receptors or enzymes. chemimpex.com

This compound is utilized in the development of peptide-based drugs, which are of growing interest due to their high specificity and potency. chemimpex.comchemimpex.com Furthermore, it finds application in bioconjugation, where it can be used to link peptides to other molecules or surfaces, and in glycobiology research for the synthesis of glycopeptides to study carbohydrate-protein interactions. chemimpex.comchemimpex.comchemimpex.com The ability to create complex and modified peptides using building blocks like this compound opens new avenues for creating therapeutic agents targeting a wide range of diseases. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B557368 Fmoc-Threoninol CAS No. 176380-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-KZULUSFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427237
Record name Fmoc-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176380-53-3
Record name Fmoc-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Fmoc Threoninol and Its Derivatives

Advanced Synthetic Transformations Involving Fmoc-Threoninol

Synthesis of N-Methylated Threonine Derivatives

The incorporation of N-methyl groups into amino acid residues is a well-established strategy to modify the conformational preferences, metabolic stability, and receptor-binding affinity of peptides. The synthesis of N-methylated threonine derivatives, particularly those compatible with Fmoc-based solid-phase peptide synthesis (SPPS), is crucial for creating advanced peptide-based therapeutics and research tools.

Several synthetic routes have been developed for Fmoc-protected N-methyl threonine derivatives. A prominent method involves the formation and subsequent reduction of oxazolidinone intermediates derived from Fmoc-protected amino acids. This approach has been refined to offer improved yields and shorter reaction times, providing efficient access to these specialized building blocks chemimpex.comresearchgate.net. For instance, Fmoc-N-methyl-L-threonine has been synthesized with high yields, reported up to 92%, through oxazolidinone-based strategies chemimpex.comresearchgate.net. These N-methylated derivatives demonstrate excellent compatibility with standard Fmoc SPPS coupling conditions, allowing for their facile incorporation into peptide sequences chemimpex.comresearchgate.net. The N-methyl substitution can lead to enhanced peptide solubility and reactivity, contributing to improved yields in the synthesis of complex peptides, including cyclic peptides and peptidomimetics researchgate.net. Furthermore, solid-phase synthesis methods using resins like 2-chlorotrityl chloride (2-CTC) have been developed for the preparation of Fmoc-N-methyl amino acids, including Fmoc-N-Me-Thr(tBu)-OH, achieving high yields and purity researchgate.net.

Table 1: Synthesis Methodologies for Fmoc-Protected N-Methyl Threonine Derivatives

Method/IntermediateKey Reagents/ConditionsProduct ExampleTypical YieldReference(s)
Oxazolidinone RouteFmoc-amino acid, aldehyde, Lewis acid; subsequent reduction (e.g., Et3SiH/TFA)Fmoc-N-Me-Thr-OH>90% chemimpex.comresearchgate.net
2-CTC Resin Solid-Phase Method2-CTC resin, alkylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)Fmoc-N-Me-Thr(tBu)-OHHigh researchgate.net
N-Fmoc-N-methyl Threonine EsterReaction with diethylamine/DMF, followed by coupling reagents (e.g., PyBroP/DIPEA)N-Fmoc-N-methyl threonine esterVaries google.com

Preparation of Adenylylated Peptides

Adenylylated peptides, characterized by the attachment of an adenosine (B11128) monophosphate (AMP) moiety to an amino acid residue, are of significant interest in various biological and biochemical studies. The efficient synthesis of these modified peptides typically relies on the utilization of pre-formed, Fmoc-protected adenylylated amino acid building blocks that can be directly integrated into peptide chains using standard Fmoc SPPS protocols.

Specialized building blocks have been engineered to facilitate the synthesis of peptides adenylylated at serine or threonine residues. These building blocks often consist of Fmoc-protected amino acids, such as threonine, with the AMP moiety attached via phosphodiester linkages. A notable example is the "Thr-AMP SPPS-building block," which has been successfully employed in the synthesis of Thr-adenylylated peptide sequences, including the Thr-adenylylated sequence of human GTPase CDC42 nih.govacs.org. The strategy leverages these pre-formed adenylylated amino acid building blocks, which are fully compatible with standard Fmoc SPPS procedures. This compatibility ensures the efficient assembly of complex adenylylated peptide structures, with final global acidolytic protective group removal, maintaining the integrity of the SPPS workflow nih.govacs.org.

Table 2: Fmoc-Protected Adenylylated Amino Acid Building Blocks for SPPS

Building Block TypeAmino Acid CoreAdenylation MoietyCompatibility with SPPSExample ApplicationReference(s)
Thr-AMP SPPS-building blockThreonineAdenosine monophosphate (AMP)Fmoc SPPSSynthesis of Thr-adenylylated human GTPase CDC42 nih.govacs.org
Ser-AMP SPPS-building blockSerineAdenosine monophosphate (AMP)Fmoc SPPSSynthesis of Ser-adenylylated peptides nih.govacs.org
Phospho-peptide building blocksSerine, ThreoninePhosphodiester-linked moietiesFmoc SPPSSynthesis of various adenylylated/phosphorylated peptides nih.govacs.org

Compound List:

this compound (Nα-(9-fluorenylmethoxycarbonyl)-L-threoninol)

L-threonine

L-threoninol

N-methyl-L-threonine

Fmoc-N-methyl-L-threonine

Fmoc-N-Me-Thr(tBu)-OH

Adenosine monophosphate (AMP)

Human GTPase CDC42

Fmoc-Thr(tBu)-OH

Fmoc-protected GalNAc-threonine amino acid

TN antigen

Fmoc-protected amino alcohols

FmocNHCl

N-Fmoc-N-methyl threonine ester

Applications of Fmoc Threoninol in Peptide Chemistry Research

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Threoninol

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. This compound plays a significant role in this process, contributing to the synthesis of both simple and challenging peptide targets.

Role as a Crucial Building Block in SPPS

This compound is a key building block in Fmoc-based SPPS, a widely adopted methodology due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.com The Fmoc group provides temporary protection for the α-amino group of the amino acid, which can be easily removed under basic conditions, typically with piperidine (B6355638). nih.govnih.gov This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups. altabioscience.comnih.gov

The use of high-quality Fmoc-amino acids, including this compound, is essential for achieving high yields and purity in the final peptide product. altabioscience.com These building blocks are readily available and their use contributes to more straightforward purification processes and consistent impurity profiles, which is particularly important during the scale-up of peptide synthesis. altabioscience.com this compound, like other Fmoc-protected amino acids, is incorporated into the growing peptide chain through a coupling reaction, which is often monitored to ensure completion before proceeding to the next cycle. altabioscience.com

Compatibility with Automated Synthesizers

The rise of automated peptide synthesizers has revolutionized the field, allowing for the rapid and efficient production of peptides. peptidemachines.com Fmoc chemistry is particularly well-suited for automation. nih.govnih.gov The deprotection of the Fmoc group releases a fluorene (B118485) derivative that strongly absorbs UV light, providing a convenient method for real-time monitoring of the synthesis progress. nih.gov

This compound is compatible with these automated systems. nih.gov Synthesizers can be programmed to perform the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation. peptidemachines.comnih.gov The use of this compound and other Fmoc-amino acids in automated synthesizers facilitates the synthesis of complex peptides, including those with post-translational modifications like glycosylation. nih.gov

Strategies for Difficult Sequences and Aggregation

During SPPS, certain peptide sequences, often referred to as "difficult sequences," are prone to aggregation. This phenomenon can hinder the coupling and deprotection steps, leading to incomplete reactions and low yields. peptide.comresearchgate.net Peptides containing hydrophobic residues or those capable of forming strong inter-chain hydrogen bonds are particularly susceptible to aggregation.

Several strategies have been developed to mitigate aggregation, and some involve the use of threonine derivatives. One approach is the incorporation of pseudoproline dipeptides derived from serine or threonine. peptide.comresearchgate.net These structures disrupt the hydrogen bonding that leads to aggregation. peptide.com While not directly this compound, the principle highlights the utility of modifying the threonine backbone to improve synthesis outcomes. Other general strategies to combat aggregation include using chaotropic salts, detergents, or modifying the solvent system. researchgate.net

Anchoring to Solid-Phase Resins

The first step in SPPS involves attaching the C-terminal amino acid to a solid support, or resin. peptide.com this compound can be anchored to various resins through its side-chain hydroxyl group. For instance, it can be attached to resins like 2-chlorotrityl chloride (2-CTC) resin. google.comuci.edu This side-chain anchoring strategy can be advantageous in the synthesis of certain peptides. google.com

Resin TypeTypical Linkage with this compound
2-Chlorotrityl chloride (2-CTC) ResinSide-chain hydroxyl group
4-Methoxybenzhydryl ResinSide-chain hydroxyl group
Wang ResinCarboxyl group (for C-terminal acid)
Rink Amide ResinCarboxyl group (for C-terminal amide)

Cleavage and Deprotection Strategies

Once the peptide chain has been assembled on the solid support, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. thermofisher.com The cleavage conditions are determined by the type of resin and the protecting groups used. For peptides synthesized using Fmoc chemistry, cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.comscribd.com

A "cleavage cocktail" is often employed, which consists of TFA mixed with various scavengers. thermofisher.com These scavengers are crucial for quenching reactive cationic species that are generated during the removal of protecting groups and can otherwise lead to unwanted side reactions, such as the modification of sensitive amino acids like tryptophan, methionine, or cysteine. thermofisher.comscribd.com The specific composition of the cleavage cocktail and the duration of the cleavage reaction are optimized based on the peptide sequence and the protecting groups present. thermofisher.comscribd.com For instance, peptides containing trityl-protected amino acids may cause the resin to turn yellow during cleavage due to the formation of the trityl carbocation. thermofisher.com

This compound in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced metabolic stability and bioavailability. nih.govfrontiersin.org this compound can serve as a precursor in the synthesis of certain peptidomimetics.

Mimicry of Natural Amino Acids

The incorporation of modified amino acids is a key strategy for creating peptide mimics with constrained backbone and side-chain geometries, which are valuable tools for studying structure-activity relationships. nih.gov Threoninol, as a modification of threonine, can be used to generate peptides that mimic the structure and function of natural peptides and proteins. Threonine itself is known to stabilize specific secondary structures. For instance, peptides with a high content of threonine residues have been shown to form stable β-hairpin structures. acs.org These structures can serve as scaffolds where one face of the molecule is composed of threonines that induce the desired fold, while the other face presents amino acid side-chains for specific molecular recognition, mimicking the binding surfaces of antibodies. acs.org By replacing threonine with threoninol, researchers can fine-tune the hydrogen bonding network and conformational preferences of the peptide backbone, thereby creating more sophisticated mimics of protein secondary structures like turns and helices.

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure of peptides but possess improved properties such as enhanced stability and bioavailability. researchgate.net this compound is readily incorporated into various molecular scaffolds using solid-phase peptide synthesis (SPPS). nih.gov Its structure allows it to be integrated into heterocyclic scaffolds or used to create unique peptide-based materials. researchgate.net

One notable application is in the formation of self-assembling peptide hydrogels. Fmoc-protected amino acids and dipeptides are well-known for their ability to self-assemble into nanofibrous networks that form three-dimensional hydrogels. acs.orgmdpi.com These hydrogels can serve as scaffolds for tissue engineering and regenerative medicine. mdpi.comnih.gov The incorporation of this compound into such systems can modify the physicochemical properties of the resulting hydrogel, influencing its mechanical strength, stability, and interaction with cells. The hydroxyl group of the threoninol residue provides a hydrophilic site that can alter the hydrogel's water retention capacity and presents a potential point for further functionalization within the scaffold.

Scaffold TypeRole of this compoundPotential ApplicationKey References
β-Hairpin Mimetics Induces specific turns and conformations by altering hydrogen bonding patterns compared to natural threonine.Creating antibody mimics for targeted protein binding. acs.org
Heterocyclic Peptidomimetics Serves as a chiral building block that can be integrated into cyclic structures via solid-phase synthesis.Development of novel therapeutics with improved stability. researchgate.netnih.gov
Self-Assembled Hydrogels Modifies the properties of the nanofibrous network and provides a handle for further functionalization.Scaffolds for cell culture and tissue engineering. acs.orgmdpi.comnih.gov

Design of Conformationally Constrained Analogues

Restricting the conformational flexibility of a peptide can significantly enhance its biological activity, receptor selectivity, and stability against enzymatic degradation. iris-biotech.denih.govresearchgate.net The incorporation of non-standard amino acids, such as threoninol, is a common strategy to introduce conformational constraints. The replacement of a standard amino acid residue with threoninol alters the peptide backbone, removing the carbonyl group and introducing a hydroxyl group, which can lead to the stabilization of specific secondary structures like β-turns or helices. iris-biotech.de

Furthermore, the primary alcohol of the threoninol side chain can be used as a handle for cyclization. By linking the hydroxyl group to the N-terminus or another side chain within the peptide, a cyclic peptide analog can be formed. researchgate.net This covalent cyclization drastically reduces the conformational space available to the peptide, locking it into a bioactive conformation and often leading to increased resistance to proteolysis. researchgate.net

Glycopeptide Synthesis utilizing this compound

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. nih.gov The chemical synthesis of glycopeptides is essential for studying these effects and developing new therapeutics. rsc.orgyoungin.com this compound is a valuable building block in this context, as its hydroxyl group provides a site for the attachment of carbohydrate moieties, similar to the side chain of threonine. novoprolabs.com

The general strategy involves the synthesis of a glycosylated this compound building block, where a desired sugar is attached to the hydroxyl group. This glycosylated monomer is then incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgnih.gov This building block approach allows for the precise placement of defined carbohydrate structures within a peptide chain. rsc.org

Strategies for Glycosylated Peptide Thioesters

Peptide thioesters are key intermediates in protein chemistry, most notably for their use in native chemical ligation (NCL), a powerful method for synthesizing large peptides and proteins. nih.gov The synthesis of glycosylated peptide thioesters presents a significant challenge because the conditions required for Fmoc-SPPS, particularly the basic conditions for Fmoc group removal, can be incompatible with the stability of the C-terminal thioester linkage. nih.gov

Several strategies have been developed to overcome this challenge. These approaches often rely on specialized linkers that are stable to the basic conditions of Fmoc deprotection but allow for the generation of a thioester at the end of the synthesis.

Common Strategies for Fmoc-SPPS of Peptide Thioesters:

StrategyDescriptionAdvantagesKey References
Safety-Catch Linkers The linker (e.g., an N-acylsulfonamide) is stable to both acidic and basic conditions of SPPS. After synthesis, the linker is activated (e.g., by alkylation), rendering it susceptible to nucleophilic attack by a thiol to release the peptide thioester.High compatibility with standard Fmoc chemistry. researchgate.net
Backbone Amide Linkers (BAL) The peptide is attached to the resin via a backbone amide nitrogen atom. After synthesis, an intramolecular acyl transfer reaction is triggered to form the C-terminal thioester.Can generate thioesters of peptides with any C-terminal residue. springernature.com
N-S Acyl Shift Systems A C-terminal auxiliary group is used that facilitates an N-to-S acyl shift upon deprotection, generating the thioester. This method can be designed to be triggered under mild, specific conditions.Avoids harsh activation steps. researchgate.net
Cysteinylprolyl Imide Method A C-terminal cysteinylprolyl sequence is used to form a diketopiperazine, which then acts as an acyl donor to an external thiol, forming the thioester under mild conditions.External thiol-free during the key rearrangement; fast kinetics. chemrxiv.org

When synthesizing a glycosylated peptide thioester using a this compound building block, these strategies must also be compatible with the acid-labile glycosidic bonds. Therefore, methods that avoid strong acid for the final cleavage, or that use "safety-catch" approaches where the final release is achieved under specific, mild conditions, are generally preferred. researchgate.net

Impact of Glycosylation on Enzymatic Degradation

Glycosylation can profoundly affect a peptide's susceptibility to enzymatic degradation by proteases. mdpi.comnih.gov The attached glycan can sterically hinder the protease from accessing its cleavage site on the peptide backbone, thereby increasing the peptide's stability and in vivo half-life. nih.gov

Research on D-amino acid-containing peptides, using a model peptide containing D-threonine (KYNEtWRSED), has provided detailed insights into this phenomenon. mdpi.comnih.gov The study investigated how attaching different monosaccharides to the threonine residue affected its degradation by various proteases. The results showed that the effect of glycosylation is highly dependent on the specific protease.

Kinetic Analysis of Glycosylated Peptide Degradation:

ProteaseEffect of Glycosylation (with β-D-Glc)MechanismKey References
Trypsin InhibitoryGlycosylation sterically hinders protease access to the cleavage site. mdpi.com
Elastase InhibitorySimilar to trypsin, the glycan moiety provides a protective shield. mdpi.com
Chymotrypsin Promoted DegradationGlycosylation enhanced hydrogen bonding and electrostatic interactions between the peptide and the enzyme, facilitating degradation. mdpi.comnih.gov
Pepsin No DegradationThe parent peptide was already resistant to pepsin. mdpi.com
Papain No DegradationThe parent peptide was already resistant to papain. mdpi.com

These findings demonstrate that while glycosylation often protects against enzymatic breakdown, it can sometimes enhance it, likely by promoting a conformation that is more favorable for enzyme binding. mdpi.comnih.gov This highlights the potential of using glycosylation with building blocks like this compound to precisely modulate the stability and pharmacokinetic properties of peptide-based drugs. nih.gov

Peptide Conjugation and Bioconjugation Techniques

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool for enhancing the therapeutic properties of peptides. eco-vector.comnih.gov Peptides can be conjugated to various moieties, such as polymers (e.g., polyethylene (B3416737) glycol, PEG), lipids, or other proteins, to improve their stability, solubility, and circulation half-life. nih.gov

This compound is an advantageous building block for bioconjugation because its primary hydroxyl group serves as a unique and chemically accessible handle. Unlike the N-terminus or side chains of natural amino acids like lysine (B10760008) or aspartic acid, the threoninol hydroxyl group can be selectively targeted for modification using specific chemical reactions. This allows for site-specific conjugation, which is crucial for preserving the peptide's biological activity. eco-vector.com

Peptide-oligonucleotide conjugates (POCs), for example, are a class of therapeutics where a peptide is attached to an oligonucleotide to improve its cellular uptake and delivery. nih.govmdpi.com The synthesis of POCs can be achieved through various chemical strategies, and a building block like this compound could be used to introduce a specific conjugation point within the peptide sequence. The hydroxyl group can be converted to an amine, aldehyde, or alkyne, providing a functional group for "click" chemistry or other bioorthogonal ligation reactions, ensuring a stable and efficient conjugation process. mdpi.com

Use in Click Chemistry for Bioconjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for bioconjugation, enabling the efficient and specific linking of molecules in complex biological environments. nih.govjenabioscience.commerckmillipore.com This bioorthogonal reaction is widely used to couple peptides with various substrates, such as fluorescent dyes, imaging agents, or drug molecules. peptide.comnih.gov The incorporation of unnatural amino acids bearing azide (B81097) or alkyne functionalities into a peptide sequence during solid-phase peptide synthesis (SPPS) is a common method to prepare it for subsequent click reactions. merckmillipore.compeptide.com

While Fmoc-protected amino acids are the standard building blocks for SPPS, and numerous azide- and alkyne-modified amino acids are commercially available for this purpose, a specific, documented application of this compound derivatized with an azide or alkyne handle for use in click chemistry bioconjugation is not detailed in the reviewed scientific literature. The general principle involves synthesizing or purchasing an amino acid with the desired "click handle" (an azide or a terminal alkyne), which is protected with an Fmoc group for seamless integration into standard SPPS protocols. peptide.com However, specific research detailing the synthesis of azido-threoninol or alkynyl-threoninol from this compound and its subsequent use in a bioconjugation reaction via click chemistry is not presently available.

Development of Tumor-Targeted Radiopharmaceuticals

A significant and well-documented application of this compound is in the solid-phase synthesis of precursors for tumor-targeted radiopharmaceuticals. jenabioscience.com A prime example is its use in the synthesis of octreotide (B344500), a synthetic analogue of the hormone somatostatin (B550006), and its conjugates. jenabioscience.com Octreotide-based radiopharmaceuticals are crucial for the imaging and treatment of neuroendocrine tumors that overexpress somatostatin receptors. jenabioscience.commerckmillipore.com

In this context, this compound serves as the C-terminal residue of the octreotide peptide. A novel synthetic strategy utilizes this compound to anchor the growing peptide chain to a solid-phase resin. This is achieved by reacting the two hydroxyl groups of this compound with p-carboxybenzaldehyde to form an this compound p-carboxybenzacetal. jenabioscience.com This derivative then acts as a stable anchor, allowing the rest of the peptide sequence to be assembled using a standard Fmoc-based automated synthesis protocol. jenabioscience.com

This method has proven highly efficient for producing not only octreotide itself but also various conjugates designed for radiotherapy. jenabioscience.com By attaching different chelating agents to the peptide backbone during the solid-phase synthesis, precursors for different radiopharmaceuticals can be created. These chelators are essential for binding radioactive isotopes used in both imaging and therapy. merckmillipore.com The research demonstrates the synthesis of several octreotide conjugates using this this compound anchoring strategy, achieving high yields. jenabioscience.com

Octreotide Conjugate TypeSynthetic ApproachKey Role of this compoundReported YieldReference
OctreotideDirect solid-phase synthesis using a p-carboxybenzacetal linkerAnchoring the initial amino acid to the solid support74-78% jenabioscience.com
Radiotherapy Octreotides (Conjugated)Direct solid-phase synthesis using a p-carboxybenzacetal linkerAnchoring the initial amino acid to the solid support62-75% jenabioscience.com
Cellular Markers (Conjugated)Direct solid-phase synthesis using a p-carboxybenzacetal linkerAnchoring the initial amino acid to the solid support72-76% jenabioscience.com

Self Assembly and Supramolecular Chemistry of Fmoc Threoninol

Formation of Self-Assembled Structures

The ability of Fmoc-Threoninol to assemble into ordered structures is highly sensitive to environmental conditions and molecular design.

Morphological Transitions with Varying Concentration and Temperature

Studies on this compound and related Fmoc-amino acid derivatives reveal significant morphological transitions influenced by changes in concentration and temperature chemrxiv.orgresearchgate.net. At lower concentrations, this compound typically self-assembles into spherical structures. As the concentration increases, these spheres can transform into dumbbell-shaped aggregates. Further manipulation through temperature changes introduces additional morphological variations. For instance, heating spherical assemblies can lead to the formation of rod-like structures, while dumbbell shapes may evolve into elongated dumbbell-rod like morphologies chemrxiv.orgresearchgate.net. These observed transitions are characteristic of molecules that undergo concentration-dependent aggregation and temperature-sensitive phase changes, common in the study of low-molecular-weight gelators mdpi.com.

ConditionMorphology Observed (this compound)References
Low ConcentrationSpheres chemrxiv.orgresearchgate.net
High ConcentrationDumbbell shapes chemrxiv.orgresearchgate.net
Low Conc. + HeatRods chemrxiv.orgresearchgate.net
High Conc. + HeatElongated dumbbell-rod like chemrxiv.orgresearchgate.net

Similar trends are observed in related Fmoc-amino acids, such as Fmoc-Serine and Fmoc-Valine, which exhibit transitions from spherical or flower-like structures to rods or fibers depending on concentration and temperature, underscoring the general principles governing Fmoc-amino acid self-assembly researchgate.netresearchgate.net.

Influence of Fmoc Moiety on Self-Assembly

The 9-fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role in driving the self-assembly of amino acids like threoninol mdpi.comacs.orgacs.org. This bulky, aromatic moiety provides a strong driving force for assembly primarily through π-π stacking interactions between the fluorene (B118485) rings and hydrophobic interactions mdpi.comacs.org. The presence of the Fmoc group significantly enhances the propensity for self-assembly, even for single amino acid derivatives, which might not readily assemble on their own acs.org. This capability makes Fmoc-protected amino acids, including this compound, highly effective low-molecular-weight gelators and versatile building blocks for supramolecular structures mdpi.com. The Fmoc group's contribution is fundamental to forming ordered aggregates that can further organize into higher-order structures like fibers and hydrogels acs.org.

Role of Hydrogen Bonding and Electrostatic Interactions in Self-Assembly

Interaction TypeRole in this compound Self-AssemblyReferences
π-π StackingDrives assembly via aromatic rings mdpi.comacs.orgacs.org
Hydrogen BondingStabilizes structures, directs assembly chemrxiv.orgmdpi.comacs.orgacs.orgresearchgate.netacs.orgnih.gov
Electrostatic InteractionsContributes to directional assembly chemrxiv.orgacs.orgacs.orgresearchgate.netacs.orgnih.gov
Hydrophobic InteractionsEnhances driving force for assembly mdpi.comacs.org

Applications in Material Science and Nanotechnology

The controlled self-assembly of this compound provides a foundation for creating novel materials with applications ranging from nanotechnology to biomaterials.

Design of Novel Self-Assembled Architectures

The capacity of this compound to undergo predictable morphological transitions under varying conditions makes it an attractive candidate for designing tailored nanostructures researchgate.net. By precisely controlling parameters such as concentration, temperature, and solvent composition, researchers can guide the self-assembly process to yield specific architectures, including fibers, rods, and spheres chemrxiv.orgresearchgate.net. These self-assembled nanostructures serve as versatile platforms for various applications in material science and nanotechnology. For example, Fmoc-peptides, in general, are used to create nanostructures that can function as scaffolds for cell growth or as components in advanced devices acs.orgacs.org. The ability to engineer these architectures from simple building blocks like this compound aligns with the "bottom-up" approach in nanotechnology, enabling the development of materials with precisely controlled properties researchgate.netchinesechemsoc.org.

Development of Hydrogels from Fmoc-Peptides

Fmoc-protected amino acids, including this compound, are widely recognized for their ability to form supramolecular hydrogels mdpi.comacs.orgacs.org. These hydrogels are typically formed from a network of self-assembled nanofibers or fibrils that entrap a significant amount of water mdpi.comacs.orgacs.org. The formation of these hydrogels is often triggered by changes in environmental conditions or through enzymatic catalysis, offering a high degree of control over the gelation process acs.orgnih.gov. For instance, Fmoc-peptide esters can be condensed using proteases to form fibrous hydrogels, which can then be reverted to a solution state upon treatment with esterases, demonstrating a reversible solution-gel-solution transition nih.gov. The Fmoc group's role in promoting π-π stacking and hydrogen bonding is crucial for the stability and mechanical properties of these hydrogels mdpi.comacs.orgacs.org. Such peptide-based hydrogels are of significant interest for biomedical applications, including tissue engineering, drug delivery, and as cell-adhesive scaffolds, due to their biocompatibility and tunable nature mdpi.comacs.org.

Compound List:

this compound (Fmoc-Thr(tbu)-OH)

Threonine (Thr)

Fmoc-Serine (Fmoc-Ser(tbu)-OH)

Fmoc-Valine (Fmoc-Val-OH)

Fmoc-Leucine (Fmoc-Leu-OH)

Fmoc-Isoleucine (Fmoc-Ile-OH)

Fmoc-Phenylalanine (Fmoc-Phe)

Fmoc-Diphenylalanine (Fmoc-FF)

Fmoc-Phenylalanine-Tryptophan (Fmoc-FWK)

Fmoc-Lysine (Fmoc-Lys)

Fmoc-Lys-Fmoc

Enzyme-Catalyzed Self-Assembly and Gel-Sol-Gel Transitions

The field of supramolecular chemistry has increasingly leveraged enzymatic catalysis to precisely control the self-assembly of peptide-based materials. This approach, often termed Enzyme-Instructed Self-Assembly (EISA), utilizes the inherent specificity and catalytic power of enzymes to convert non-assembling precursors into molecules capable of forming ordered nanostructures, such as nanofibers, which can subsequently assemble into hydrogels nih.govnih.gov. Fmoc-protected amino acids, particularly Fmoc-Threonine (Fmoc-T) and its derivatives, have been instrumental in these studies, demonstrating a propensity for self-assembly into functional supramolecular materials upon enzymatic activation nih.govresearchgate.net.

Enzymes like thermolysin and subtilisin play a crucial role in these processes by catalyzing specific reactions, such as condensation or hydrolysis, that generate the self-assembling peptide units. For instance, thermolysin can catalyze the condensation of Fmoc-protected amino acids with amino acid esters or amides. A common strategy involves the enzymatic coupling of Fmoc-Threonine (Fmoc-T) with leucine (B10760876) methyl ester (L-OMe) to form the dipeptide Fmoc-Threonine-Leucine methyl ester (Fmoc-TL-OMe) nih.govresearchgate.net. This dipeptide, once formed, can self-assemble through non-covalent interactions, primarily π-π stacking between the Fmoc groups and hydrogen bonding, leading to the formation of ordered nanofibers that entrap water to form a hydrogel nih.govresearchgate.net.

These enzyme-catalyzed processes can also lead to dynamic transitions between different material states, including gel-sol-gel transitions. In some systems, the initial enzymatic condensation results in a gel. Subsequent enzymatic hydrolysis of the formed peptide ester, for example, by subtilisin, can cleave the ester bond, generating a more hydrophilic carboxylate group. This change can disrupt the non-covalent interactions driving the self-assembly, leading to a transition from a gel back to a solution (sol) state acs.org. Conversely, other studies have shown that thermolysin-catalyzed reactions can induce a sol-gel transition, where soluble precursors assemble into a gel upon enzymatic action chinesechemsoc.org. In a more complex scenario, a two-step enzymatic reaction using thermolysin has been reported to induce a gel-sol-gel transition, highlighting the fine control achievable through enzymatic manipulation of peptide sequences and structures chinesechemsoc.orgchinesechemsoc.org.

The precise control over the formation of these peptide assemblies and their subsequent transitions is highly dependent on the enzyme used, the substrate design, and the reaction conditions. These enzyme-triggered self-assemblies are not only fundamental for understanding supramolecular organization but also offer significant potential for applications in biomaterials, drug delivery, and tissue engineering due to the formation of biocompatible, tunable hydrogel scaffolds nih.govnih.gov.

Research Findings on Enzyme-Catalyzed Self-Assembly and Gel-Sol-Gel Transitions

The following table summarizes key research findings concerning the enzyme-catalyzed self-assembly and observed transitions involving Fmoc-Threonine and related peptide precursors.

Fmoc-Peptide Precursor(s)Enzyme CatalystReaction TypeObserved Transition(s)Resulting NanostructurePrimary Driving Forces for AssemblyReference(s)
Fmoc-Threonine (Fmoc-T-OH) + Leucine methyl ester (L-OMe)ThermolysinCondensationSol → GelNanofibersπ-π stacking, Hydrogen bonds nih.govresearchgate.net
Fmoc-Threonine (Fmoc-T) + Leucine amide (L-NH2)ThermolysinCondensationSol → GelNanofibersπ-π stacking, Hydrogen bonds researchgate.net
Fmoc-dipeptides (e.g., Fmoc-YL, Fmoc-LL)ThermolysinHydrolysisGel → SolNot specifiedπ-π stacking chinesechemsoc.org
Fmoc-T-OH + L-OMeThermolysinCondensationSol → Gel → SolFibrillar hydrogelπ-π stacking acs.org
Fmoc-T + F-NH2Immobilized enzymeCondensationSol → Bulk GelNanofibersπ-π stacking, Hydrogen bonds acs.org
Fmoc-dipeptides (e.g., Fmoc-YL, Fmoc-LL)ThermolysinCondensationSol → GelNanofibersπ-π stacking nih.gov
Fmoc-dipeptide precursorThermolysinCondensationSol → GelNanofibersπ-π stacking chinesechemsoc.org

Note: While the prompt specified "this compound," the literature predominantly refers to "Fmoc-Threonine" (Fmoc-T) and its derivatives in the context of these enzyme-catalyzed self-assembly studies. The information presented here is based on research involving Fmoc-Threonine.

Compound List:

this compound (as per prompt, interpreted as Fmoc-Threonine or related derivatives)

Fmoc-Threonine (Fmoc-T)

Fmoc-Threonine-OH (Fmoc-T-OH)

Fmoc-Threonine-Leucine methyl ester (Fmoc-TL-OMe)

Fmoc-Threonine-Leucine amide (Fmoc-TL-NH2)

Fmoc-Tyrosine (Fmoc-Y)

Fmoc-Leucine (Fmoc-L)

Fmoc-Phenylalanine (Fmoc-F)

Leucine methyl ester (L-OMe)

Leucine amide (L-NH2)

Fmoc-dipeptides (general term)

Fmoc-LLL

Fmoc-YL

Fmoc-LL

Fmoc-F-NH2

Fmoc-TF-NH2

Fmoc-pY

Structure Activity Relationship Sar Studies and Biological Relevance

Fmoc-Threoninol as a Probe in SAR Studies

As a protected amino alcohol, this compound acts as a versatile probe in SAR investigations. Its incorporation can alter a peptide's physicochemical properties, such as hydrophobicity, polarity, and conformational preferences, which are critical determinants of biological activity. By comparing the activity of peptides with and without the threoninol modification, or by varying its position within a peptide sequence, researchers can map critical structural elements responsible for a peptide's function.

Impact on Antimicrobial Activity in Peptide Antibiotics

Fmoc-protected amino acids, including Fmoc-L-threonine (Fmoc-Thr), have been investigated for their role in modulating antimicrobial activity and in potentially overcoming antibiotic resistance. Studies have indicated that Fmoc-protected amino acids can exhibit synergistic effects when used in combination with conventional antibiotics. For example, Fmoc-Thr, when combined with chloramphenicol, has shown activity against bacterial strains like Escherichia coli and Staphylococcus aureus, reducing the required antibiotic concentration. chemrxiv.org

Bacterial StrainAntibioticIC50 (µg/ml) - Fmoc-Thr / ChloramphenicolIC50 (µg/ml) - Fmoc-Pro / Chloramphenicol
Escherichia coliChloramphenicol125 / 7.815.6 / 0.9
Staphylococcus aureusChloramphenicol62.5 / 3.931.2 / 1.9

Note: The data presented for Fmoc-Thr and Fmoc-Pro illustrates the principle of Fmoc-amino acid derivatives in antimicrobial studies; specific data for this compound is not directly provided in this context. chemrxiv.org

Research also explores the direct antimicrobial potential of peptides modified with Fmoc groups. The Fmoc moiety, in conjunction with specific amino acid sequences, can influence how peptides interact with bacterial membranes, impacting their efficacy and potential toxicity. mdpi.com Derivatives of Fmoc-modified peptides have demonstrated activity against various bacterial strains, with reported minimum inhibitory concentrations (MICs), suggesting their utility in developing novel antimicrobial agents. mdpi.com

Development of Biologically Active Compounds

This compound and its related derivatives are instrumental in the design and synthesis of a diverse range of biologically active compounds, particularly within the pharmaceutical and biotechnological fields. The controlled synthesis facilitated by Fmoc chemistry allows for the creation of molecules with precisely tailored properties for therapeutic applications.

Design of Therapeutic Agents and Modulators

In medicinal chemistry, this compound serves as a foundational building block for the development of novel therapeutic agents. chemimpex.comchemimpex.com Its incorporation into peptide sequences facilitates the synthesis of peptide-based drugs and peptidomimetics, which are engineered to interact with specific biological targets or pathways. netascientific.comsigmaaldrich.cn The controlled introduction of the threoninol moiety via this compound can enhance a potential drug candidate's stability, solubility, and binding affinity, thereby improving its therapeutic efficacy. chemimpex.comchemimpex.comsigmaaldrich.cn

Investigation of Protein Interactions

The study of protein-protein interactions is fundamental to understanding cellular mechanisms and disease progression. This compound and its derivatives are employed in research aimed at elucidating these complex interactions. chemimpex.com By incorporating this compound into synthetic peptide probes, researchers can investigate how specific peptide sequences or modified residues engage with target proteins. Threonine residues themselves are known to play crucial roles in protein-protein interactions, often mediating binding through hydrogen bonding and specific packing arrangements, such as in "threonine zippers." nih.govnih.gov this compound provides a means to introduce these threonine-derived structures into synthetic peptides to study such interfacial phenomena.

Research in Glycobiology

This compound and related Fmoc-protected amino acid derivatives are vital components in advancing research in glycobiology, the study of saccharides and their biological roles. chemimpex.commedchemexpress.com These compounds are utilized in the synthesis of glycopeptides and other glycoconjugates, which are molecules where carbohydrates are covalently attached to amino acid residues. sussex-research.comrsc.org Such complex structures are essential for understanding the functions of glycoproteins and glycolipids in cellular processes like recognition, signaling, and development. For instance, this compound derivatives can be used in the preparation of sugar ligand-tethered functional nucleic acid conjugates, contributing to targeted research in this specialized field. medchemexpress.com The Fmoc-based solid-phase peptide synthesis methodology is compatible with the incorporation of these glycosylated amino acid building blocks, enabling the construction of homogeneous glycoconjugates for in-depth study. rsc.orgjst.go.jp

Compound List:

this compound (N-α-(9-Fluorenylmethyloxycarbonyl)-L-threoninol)

Threoninol

Fmoc-Thr (Fmoc-L-threonine)

Fmoc-Pro (Fmoc-L-proline)

Chloramphenicol

Fmoc-O-tert-butyl-L-threoninol

Fmoc-O-benzyl-L-threonine

Fmoc-D-allo-threoninol

Fmoc-Thr(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine)

Fmoc-Plantaricin 149

Pln149-PEP20

Fmoc-Thr(tbu)-OH

Fmoc-Ser(tbu)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(Me,Boc)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Thr(PO(OBzl)OH)-OH

Fmoc-Tyr(PO(OBzl)OH)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-Thr(TBDMS)-OH

Fmoc-L-Thr(tBu)-ol

this compound(tBu)

Insights into Cell Signaling and Interactions

The chemical compound this compound, a protected derivative of the amino alcohol threoninol, serves as a crucial chiral building block in the synthesis of peptides and peptidomimetics. While this compound itself is not typically characterized as a direct signaling molecule, its incorporation into larger molecular architectures can significantly influence their biological relevance, particularly concerning cell signaling pathways and cellular interactions. Structure-activity relationship (SAR) studies involving molecules synthesized using this compound often reveal how the threoninol moiety contributes to altered cellular uptake, membrane permeability, and modulation of intercellular communication.

Research into modified nucleic acids and peptides has demonstrated that structural variations, including those introduced by amino alcohol residues like threoninol, can profoundly impact biological activity. For instance, studies involving DNA conjugates modified with threoninol structures in their backbone have explored the influence of perfluorinated (R F) groups on cellular uptake. These investigations suggest that the nature of these R F structures, in conjunction with the threoninol backbone, can systematically alter how these conjugates are internalized by cells. This cellular uptake mechanism is a fundamental aspect of how molecules interact with cellular machinery, including signaling cascades researchgate.net.

Furthermore, the synthesis of peptide mimetics designed to modulate cellular communication pathways highlights the importance of specific amino acid residue modifications. For example, peptides mimicking regions of connexin43 (Cx43), a key protein in gap junction formation and hemichannel activity, have been synthesized and evaluated for their ability to regulate cell-to-cell communication. Studies involving modifications to these peptide sequences, such as the replacement of standard amino acids with N-methylated analogs, have shown differential effects on their biological activity. Specifically, the replacement of L-Lys with N-methyl-L-Lys in a peptide mimetic was found to confer good hemichannel and gap junction activity and enhanced stability in serum, indicating a direct SAR link between specific structural alterations and the modulation of cellular communication processes frontiersin.org. Although this compound is not explicitly named as the precursor in this specific study, the use of Fmoc-protected amino acid derivatives is standard in such peptide synthesis, underscoring the role of protected building blocks in creating these biologically active molecules.

SAR studies on pseudopeptides have also indicated that modifications to the peptide backbone, such as the incorporation of reduced amide bonds, can alter alpha-helicity and net charge. These changes can, in turn, influence the selectivity of peptides for different lipid membranes, a critical factor in their ability to interact with cell membranes and potentially engage with cell surface receptors or signaling complexes science.gov. Similarly, research into modified nucleic acids, such as threoninol nucleic acid (aTNA) modifications, has shown an impact on the potency of small interfering RNAs (siRNAs), suggesting that alterations in the nucleic acid backbone can modulate gene silencing pathways, which are intimately linked to cell signaling mdpi.com.

Data Summary: Structural Modifications and Biological Interactions

The following tables summarize key findings related to structural modifications and their impact on cellular interactions and biological activity, as observed in studies involving amino alcohol derivatives and peptide mimetics.

Table 1: Influence of Backbone Modifications on Cellular Uptake

Molecule TypeBackbone ModificationAssociated GroupObserved Effect on Cellular UptakeReference
DNA ConjugateThreoninol structurePerfluorinated (R F) groupsSystematically influenced cellular uptake researchgate.net
PeptideN-terminal taggingFluorous tagEfficiently internalized via endocytic pathways; enhanced stability and delivery researchgate.net

Table 2: Impact of Peptide Modifications on Cellular Communication

Peptide Mimetic ModificationTarget Biological ProcessObserved Activity/EffectStability in SerumReference
N-terminal AcylationsHemichannel activityTolerated in hemichannel assayNot specified frontiersin.org
L-Lys to N-methyl-L-LysHemichannel and Gap JunctionsShowed good hemichannel and gap junction activityMore stable frontiersin.org
General Peptide MimeticsCell-to-cell communicationModulates cellular communication with cytoplasm/adjacent cellsVaries frontiersin.org

Table 3: SAR of Peptide Backbone Alterations on Membrane Interactions

Peptide TypeBackbone ModificationImpact on Alpha-HelicityImpact on Net ChargeEffect on Membrane Selectivity
PseudopeptidesReduced amide bondDecreasedIncreasedImproved selectivity

Note: While this compound is a synthetic precursor, the SAR insights are derived from studies on molecules incorporating the threoninol residue or similar amino alcohol functionalities.

Compound List:

this compound

Threoninol

Connexin43 (Cx43)

L-Lys

N-methyl-L-Lys

Peptide5

siRNA

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer : Re-evaluate force fields in molecular dynamics simulations for hydrogen bonding or steric effects. Experimentally validate computational models via kinetic studies (e.g., monitoring Fmoc deprotection rates via UV spectroscopy). Publish negative results to refine predictive algorithms .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound and its cleavage reagents?

  • Methodological Answer : Use fume hoods for TFA cleavage (corrosive, toxic vapor). Wear PPE (nitrile gloves, goggles) to prevent skin contact with this compound (potential irritant). Neutralize waste with 5% sodium bicarbonate before disposal. Document safety data per GHS guidelines (e.g., MFCD00080281 for related compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Threoninol
Reactant of Route 2
Reactant of Route 2
Fmoc-Threoninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.